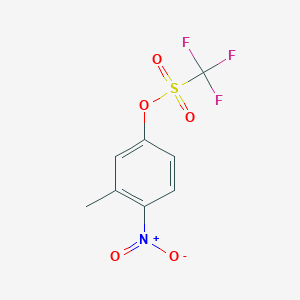
4-Nitro-3-methylphenyl triflate
Overview
Description
4-Nitro-3-methylphenyl triflate is a compound that contains a triflate functional group . Triflate, also known as trifluoromethanesulfonate, is a functional group with the formula R−OSO2CF3 and structure R−O−S(=O)2−CF3 . The triflate group is often represented by −OTf .
Synthesis Analysis
The synthesis of triflate ionic liquids, which could include 4-Nitro-3-methylphenyl triflate, can be achieved via direct alkylation of organic bases (amines, phosphines or heterocyclic compounds) with methyl and ethyl trifluoromethanesulfonate (methyl and ethyl triflate) . This process is solvent- and halogen-free, and uses cheap and non-toxic dimethyl and diethyl carbonate as the source for the methyl and ethyl groups .Molecular Structure Analysis
While specific structural analysis for 4-Nitro-3-methylphenyl triflate is not available, we can infer some information from related compounds. For instance, the X-ray crystal structure analysis of a similar compound, { (4-nitrophenyl)sulfonyl}tryptophan, revealed a four-molecule structure linked by O-H⋯O intermolecular hydrogen bonding .Chemical Reactions Analysis
Although specific chemical reactions involving 4-Nitro-3-methylphenyl triflate are not available, triflates in general are known to be excellent leaving groups used in certain organic reactions such as nucleophilic substitution, Suzuki couplings, and Heck reactions .Scientific Research Applications
Catalyst in Chemical Reactions
4-Nitro-3-methylphenyl triflate has been identified as a valuable catalyst in chemical synthesis. For instance, triflates like hafnium(IV) and zirconium(IV) have shown exceptional performance as recyclable catalysts for the nitration of o-nitrotoluene. This process is notable for producing only water as a side product, highlighting its efficiency and environmental friendliness (Waller et al., 1998).
Application in Organic Synthesis
The compound is also utilized in organic synthesis. For example, scandium trifluoromethanesulfonate (triflate) serves as a highly active Lewis acid catalyst in acylation reactions with acid anhydrides or esterification of alcohols (Ishihara et al., 1996). Its ability to assist in acylation of not only primary but also sterically-hindered secondary or tertiary alcohols demonstrates its versatility.
In Synthesis of Polymeric Materials
Significant application of 4-nitro-3-methylphenyl triflate is found in the synthesis of polymeric materials. It was used in the synthesis of poly(arylene ether amide)s with trifluoromethyl pendent groups, achieved through a nucleophilic nitro displacement reaction. These polymers exhibit high molecular weights and solubility in common organic solvents (Lee & Kim, 2002).
Role in Coordination Chemistry
In coordination chemistry, triflates including nitrosonium triflate, have been used in insertion reactions with transition-metal hydrides. This application highlights the compound's role in the formation of novel coordination complexes, further expanding its utility in inorganic chemistry (Melenkivitz et al., 2002).
In Electron Transfer Reactions
Furthermore, triflates are instrumental in facilitating electron transfer reactions. This is exemplified by studies involving the metabolism of pesticides in fish, where triflates played a crucial role in the analysis of metabolic pathways (Bussy et al., 2015).
Safety and Hazards
While specific safety data for 4-Nitro-3-methylphenyl triflate is not available, safety data for similar compounds can provide some insight. For instance, 4-Nitro-3-(trifluoromethyl)aniline is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
(3-methyl-4-nitrophenyl) trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO5S/c1-5-4-6(2-3-7(5)12(13)14)17-18(15,16)8(9,10)11/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSJYBHOBLWPML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OS(=O)(=O)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitro-3-methylphenyl triflate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



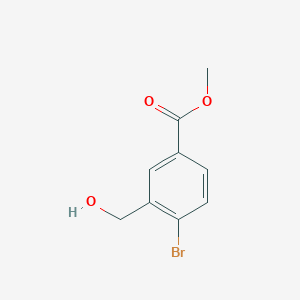
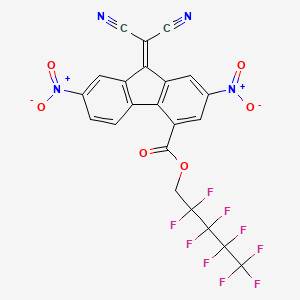
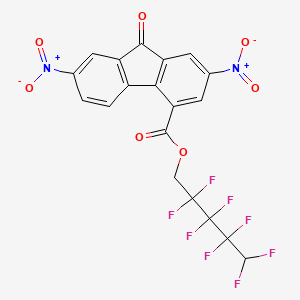
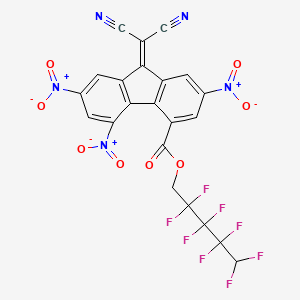
![2,5-Dichloro-3-[({[(3-chloro-4-fluorophenyl)methylene]amino}oxy)carbonyl]pyridine](/img/structure/B3040937.png)
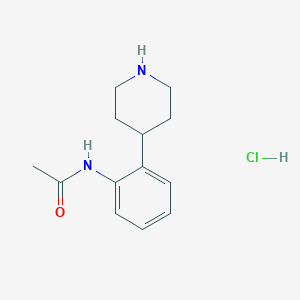
![2-[2-(Trifluoromethoxy)benzylidene]malononitrile](/img/structure/B3040941.png)
![methyl 5-chloro-4-[2-(4-methylphenyl)diaz-1-enyl]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B3040943.png)
![5-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulphonyl]-4-[4-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B3040945.png)
![N,N-dimethyl-N'-[[2-(trifluoromethoxy)phenyl]methyl]methanimidamide](/img/structure/B3040946.png)
![O1-[3-(trifluoromethyl)benzoyl]-2-chloroethanehydroximamide](/img/structure/B3040947.png)
![N-benzylidene-N-[2-(trifluoromethoxy)benzyl]amine](/img/structure/B3040949.png)
![1-[2-(trifluoromethoxy)benzyl]-1H-pyrrole](/img/structure/B3040950.png)
![2,3,3-trichloro-1-[1-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-2-yl]prop-2-en-1-one](/img/structure/B3040952.png)